Cas no 287176-80-1 (Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester)
287176-80-1 structure
Product Name:Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester
CAS-nummer:287176-80-1
MF:C13H10BrCl2NO3
MW:379.033401012421
CID:248703
PubChem ID:2781726
Update Time:2025-04-19
Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester Chemische en fysische eigenschappen
Naam en identificatie
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- Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester
- [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2-bromoacetate
- (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methyl 2-bromoacetate
- [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methyl 2-bromoacetate
- AC1MD0PD
- CTK8I0158
- OR27089
- QC-8022
- 287176-80-1
- DTXSID00381841
-
- Inchi: 1S/C13H10BrCl2NO3/c1-7-8(6-19-11(18)5-14)13(17-20-7)12-9(15)3-2-4-10(12)16/h2-4H,5-6H2,1H3
- InChI-sleutel: QRBICKMAVVVVLT-UHFFFAOYSA-N
- LACHT: BrCC(=O)OCC1=C(C)ON=C1C1C(=CC=CC=1Cl)Cl
Berekende eigenschappen
- Exacte massa: 376.92211g/mol
- Monoisotopische massa: 376.92211g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 338
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 52.3Ų
Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester Beveiligingsinformatie
Acetic acid, 2-bromo-,[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester Gerelateerde literatuur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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